Field: Biochemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” is used as a specialty product for proteomics research.
Application: Novel quinoline derivatives, including “6-Methoxy-2-methylquinolin-4-ol”, have been studied for their antioxidant activity.
Method: The compounds were synthesized based on 6-amino-substituted quinoline, and their antioxidant activity was studied using the p-nitroso-N,N-dimethylaniline assay.
Results: The quinoline derivatives exhibited pronounced antioxidant activity, which strongly depended on the structural features of the compounds.
Field: Biotechnology
Field: Analytical Chemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” can be used in chromatography, specifically in the separation of compounds.
Field: Organic Chemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” can be used in the synthesis of other chemical compounds.
6-Methoxy-2-methylquinolin-4-ol is an organic compound characterized by the molecular formula C₁₁H₁₁NO₂. It belongs to the class of quinoline derivatives, specifically quinolinols, which are notable for containing a hydroxyl group (-OH) attached to the quinoline ring. The structure features a methoxy group (-OCH₃) at the 6th position and a methyl group (-CH₃) at the 2nd position of the quinoline framework, with the hydroxyl group located at the 4th position. This unique substitution pattern contributes to its distinctive chemical and biological properties.
There is no current scientific research available on the specific mechanism of action of MMQ.
Due to the lack of specific research on MMQ, information on its safety and hazards is limited. However, some general considerations can be drawn based on similar quinolinols:
The products formed from these reactions depend on the specific reagents and conditions employed.
Research indicates that 6-Methoxy-2-methylquinolin-4-ol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound demonstrate antioxidant properties, which are influenced by their structural characteristics . Furthermore, ongoing investigations are exploring its efficacy as a therapeutic agent for various diseases, including its application in proteomics research as a biosensor for biomolecules like insulin and glucose.
The synthesis of 6-Methoxy-2-methylquinolin-4-ol can be accomplished through various methods:
6-Methoxy-2-methylquinolin-4-ol has several applications across various fields:
Several compounds share structural similarities with 6-Methoxy-2-methylquinolin-4-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Ethoxy-2-methylquinolin-4-ol | Ethoxy group instead of methoxy | Different electronic properties due to ethoxy |
| 4-Hydroxy-2-methylquinoline | Hydroxyl group at the 4-position | Lacks methoxy group; different reactivity |
| 6-Methoxy-4-methylquinolin-2-ol | Different substitution pattern | Variation in biological activity |
The uniqueness of 6-Methoxy-2-methylquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.
The quaternary structure of bacterial topoisomerase complexes represents a crucial determinant in the mechanism of action of 6-methoxy-2-methylquinolin-4-ol against microbial targets. These enzymes exist as heterotetrameric complexes, with DNA gyrase comprising two GyrA and two GyrB subunits (GyrA₂GyrB₂), while topoisomerase IV consists of two ParC and two ParE subunits (ParC₂ParE₂) [1] [2]. The quaternary organization of these complexes creates specific binding interfaces that are essential for the compound's antimicrobial activity.
6-Methoxy-2-methylquinolin-4-ol interacts primarily with the GyrA-DNA interface within the quaternary structure of DNA gyrase [1] [2]. The compound binds reversibly to the enzyme-DNA complex at the interface between the protein subunits and DNA, specifically near the active site tyrosine residues (Tyr122 for GyrA in Escherichia coli numbering) [1]. This binding occurs through intercalation into the cleaved DNA strands, stabilizing the gyrase-DNA cleavage complex and preventing the resealing of DNA double-strand breaks [1] [2].
The quaternary structure interactions are mediated through a water-metal ion bridge mechanism involving a noncatalytic magnesium ion (Mg²⁺) [1] [3]. The C-3/C-4 keto acid region of 6-methoxy-2-methylquinolin-4-ol chelates the Mg²⁺ ion, which is coordinated by four water molecules [1] [3]. These coordinated water molecules form hydrogen bonds with critical amino acid residues, particularly serine 83 (Ser83) and aspartic acid 87 (Asp87) in the GyrA subunit, creating a stable bridge between the quinoline compound and the enzyme [1] [3].
The region between amino acids 67-106 in GyrA, known as the quinolone resistance-determining region (QRDR), is particularly important for the quaternary structure interactions [2]. Mutations in this region, especially at Ser83 and Asp87, can disrupt the water-metal ion bridge and significantly reduce the binding affinity of quinoline compounds [2] [3]. The GyrA(Ser83→Trp) mutation, for example, confers approximately 20-fold resistance to various quinolones by disrupting the quaternary structure interaction interface [2].
| Quinoline Derivative | Target Complex | Binding Domain | Metal Ion Coordination | Key Residue Interactions | Mechanism of Action |
|---|---|---|---|---|---|
| 6-Methoxy-2-methylquinolin-4-ol | DNA Gyrase (GyrA₂GyrB₂) | GyrA-DNA interface | Mg²⁺ bridge via C-3/C-4 keto acid | Ser83, Asp87 (E. coli numbering) | Topoisomerase poison |
| Ciprofloxacin | DNA Gyrase & Topoisomerase IV | GyrA-DNA interface | Mg²⁺ bridge via C-3/C-4 keto acid | Ser83, Asp87 (E. coli numbering) | Topoisomerase poison |
| 6-Fluoro-2-methylquinolin-4-ol | DNA Gyrase & Topoisomerase IV | GyrA-DNA interface | Mg²⁺ bridge via C-3/C-4 keto acid | Ser83, Asp87 (E. coli numbering) | Topoisomerase poison |
The quaternary structure interactions result in the conversion of topoisomerase enzymes into "topoisomerase poisons" that fragment the bacterial chromosome [1] [4]. The compound-stabilized enzyme-DNA complex blocks DNA replication and transcription machinery, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death [1] [4]. This mechanism is distinguished from simple catalytic inhibition by the formation of stable ternary complexes between the enzyme, DNA, and quinoline compound [4].
The specificity of quaternary structure interactions varies between bacterial species and depends on the relative activity of the compound against DNA gyrase versus topoisomerase IV [1] [2]. In Gram-negative bacteria such as E. coli, DNA gyrase typically serves as the primary target, while in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV may be the more susceptible target [1] [2]. The quaternary structure differences between these enzyme complexes contribute to the species-specific patterns of quinoline activity and resistance development [1] [2].
The allosteric modulation of viral reverse transcriptase domains by 6-methoxy-2-methylquinolin-4-ol represents a distinct mechanism from its interactions with bacterial topoisomerases. Reverse transcriptase (RT) is a multifunctional enzyme that catalyzes the conversion of viral RNA to DNA through its RNA-directed DNA polymerase activity [5] [6]. The enzyme contains multiple functional domains, including the polymerase domain, the RNase H domain, and allosteric binding sites that can be targeted by non-nucleoside inhibitors [5] [6].
6-Methoxy-2-methylquinolin-4-ol functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to an allosteric site distinct from the template-primer and deoxyribonucleoside triphosphate (dNTP) binding sites [5]. The compound exhibits mixed to non-competitive inhibition kinetics with respect to both the template-primer and dNTP binding sites, indicating that it does not directly compete with these substrates for binding [5]. This allosteric mechanism allows the compound to modulate enzyme activity through conformational changes rather than direct active site blockade [5].
The allosteric binding site for quinoline compounds is located in a non-ATP binding pocket within the reverse transcriptase structure [5] [6]. This site is characterized by its ability to accommodate compounds that can induce conformational changes in the enzyme without directly interfering with the catalytic mechanism [5]. The quinoline scaffold of 6-methoxy-2-methylquinolin-4-ol is particularly well-suited for this type of allosteric interaction due to its rigid planar structure and ability to form multiple non-covalent interactions with the protein [5] [6].
| Compound | Target Domain | Binding Mode | Inhibition Type | Template-Primer Effect | RNase H Activity |
|---|---|---|---|---|---|
| 6-Methoxy-2-methylquinolin-4-ol | Allosteric site (non-ATP binding) | Non-competitive inhibition | RNA-directed DNA polymerase | Base composition dependent | Not impaired |
| U-78036 (Quinoline) | Allosteric site (non-ATP binding) | Mixed to non-competitive | RNA-directed DNA polymerase | Base composition dependent | Not impaired |
| MMQO (8-methoxy-6-methylquinolin-4-ol) | Allosteric site (non-ATP binding) | Non-competitive inhibition | RNA-directed DNA polymerase | Base composition dependent | Not impaired |
The allosteric modulation is highly dependent on the base composition of the template-primer substrate [5]. The potency of 6-methoxy-2-methylquinolin-4-ol varies significantly depending on the specific nucleotide sequence being transcribed, with equilibrium constants for enzyme-substrate-inhibitor complexes showing at least seven-fold differences between poly(rC)·(dG)₁₀ and poly(rA)·(dT)₁₀ systems [5]. This base composition dependency suggests that the allosteric site undergoes conformational changes that are influenced by the nature of the DNA-RNA hybrid being processed [5].
Importantly, the allosteric modulation by 6-methoxy-2-methylquinolin-4-ol is selective for the RNA-directed DNA polymerase activity of reverse transcriptase [5]. The compound does not impair the DNA-dependent DNA polymerase activity or the RNase H function of the enzyme, indicating that the allosteric site specifically affects the RNA-directed polymerase domain without disrupting other enzymatic functions [5]. This selectivity is crucial for the compound's potential as an antiviral agent, as it allows for specific targeting of the viral replication process [5].
The allosteric mechanism also shows specificity for human immunodeficiency virus type 1 (HIV-1) reverse transcriptase compared to other retroviral enzymes [5]. The compound does not significantly inhibit the RNA-directed DNA polymerase activity of HIV-2, avian myeloblastosis virus, or murine leukemia virus reverse transcriptases, suggesting that the allosteric binding site has evolved differently in these viral enzymes [5]. This specificity profile supports the potential for developing selective antiretroviral agents based on the quinoline scaffold [5].
The allosteric modulation can be enhanced through combination with other reverse transcriptase inhibitors or through structural modifications of the quinoline scaffold [7] [6]. Computational modeling studies have identified specific amino acid residues within the allosteric site that are critical for quinoline binding, including those involved in hydrophobic interactions and hydrogen bonding networks [7]. Understanding these molecular details provides a foundation for rational drug design to improve the potency and selectivity of quinoline-based allosteric modulators [7] [6].
The redox-mediated activation pathways represent a novel mechanism by which 6-methoxy-2-methylquinolin-4-ol can contribute to the reactivation of latent HIV-1 infection. This mechanism involves the induction of oxidative stress and the subsequent activation of redox-sensitive signaling pathways that ultimately lead to viral transcriptional activation [8] [9]. The compound's ability to modulate cellular redox states provides a distinct approach to HIV latency reversal that differs from traditional histone deacetylase inhibitors or protein kinase C activators [8] [9].
The Jun N-terminal kinase (JNK) pathway serves as a primary mediator of redox-mediated HIV reactivation by 6-methoxy-2-methylquinolin-4-ol [9] [8]. JNK is a stress-activated protein kinase that responds to various cellular stressors, including oxidative stress, and plays a crucial role in regulating gene expression through the phosphorylation of transcription factors [9] [10]. The compound activates JNK signaling through the generation of reactive oxygen species (ROS), which serve as upstream signals for the kinase cascade [8] [9].
The activation of JNK leads to the phosphorylation and activation of activator protein-1 (AP-1) transcription factors, particularly c-Jun and c-Fos [9] [8]. These transcription factors form heterodimeric complexes that can bind to AP-1 recognition sequences within the HIV-1 long terminal repeat (LTR) promoter region [9] [8]. The phosphorylation of c-Jun at serine residues enhances its transcriptional activity and promotes the formation of stable AP-1-DNA complexes [9] [8].
| Compound | Primary Pathway | Redox Mechanism | Transcription Factors | HIV Latency Reversal | Cell Activation | Synergistic Effects |
|---|---|---|---|---|---|---|
| 6-Methoxy-2-methylquinolin-4-ol | JNK activation | Oxidative stress induction | AP-1 (c-Jun/c-Fos) | Moderate | Minimal | TNF-α, PMA |
| MMQO (8-methoxy-6-methylquinolin-4-ol) | JNK activation | Oxidative stress induction | AP-1 (c-Jun/c-Fos) | High | Minimal | TNF-α, PMA, TSA |
| EPH334 (Small Molecule Reactivator) | ROS-AP1/HIF-1α pathway | Rapid ROS generation | AP-1, HIF-1α | High | Minimal | JQ1, BET inhibitors |
The redox-mediated pathway also involves the activation of hypoxia-inducible factor-1α (HIF-1α), which can function as a co-activator of HIV transcription under oxidative stress conditions [8]. HIF-1α normally responds to hypoxic conditions but can also be activated by ROS through stabilization mechanisms that prevent its degradation [8]. The activated HIF-1α can interact with AP-1 complexes and other transcription factors to enhance HIV-1 promoter activity [8].
The generation of ROS by 6-methoxy-2-methylquinolin-4-ol appears to be a rapid and transient process that triggers downstream signaling cascades without causing significant cellular toxicity [8]. The compound induces measurable increases in intracellular ROS levels within minutes of treatment, leading to the activation of redox-sensitive kinases and transcription factors [8]. This rapid response is consistent with the direct interaction of the quinoline compound with cellular redox systems or mitochondrial respiratory complexes [8].
The redox-mediated activation pathway can be modulated by antioxidants such as N-acetylcysteine (NAC), which can partially block the HIV reactivation activity of quinoline compounds [8]. Treatment with NAC reduces the compound-induced ROS generation and correspondingly decreases the activation of JNK and AP-1 signaling pathways [8]. This antioxidant sensitivity provides experimental evidence for the redox-dependent mechanism of action [8].
The pathway shows significant synergistic effects when combined with other latency-reversing agents that target different cellular mechanisms [9]. The combination of 6-methoxy-2-methylquinolin-4-ol with tumor necrosis factor-α (TNF-α) or phorbol myristate acetate (PMA) results in enhanced HIV reactivation compared to individual treatments [9]. This synergism suggests that the redox-mediated pathway can complement other activation mechanisms without interference [9].
The redox activation mechanism is particularly important in the context of primary CD4+ T cells, where the compound can induce HIV reactivation without causing substantial T cell activation [9] [8]. This selective activation profile is advantageous for potential therapeutic applications, as it minimizes the risk of widespread immune activation while effectively targeting latent viral reservoirs [9]. The mechanism also appears to be effective in central memory T cells, which represent a major reservoir of latent HIV-1 infection [8].
Corrosive;Irritant